2-(5-Methoxypyridin-3-yl)acetic acid
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Overview
Description
2-(5-Methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, featuring a methoxy group at the 5-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxypyridine.
Grignard Reaction: The bromo compound undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield the carboxylic acid.
Hydrolysis: The intermediate product is hydrolyzed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-(5-Hydroxypyridin-3-yl)acetic acid.
Reduction: 2-(5-Methoxypyridin-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The methoxy group and the acetic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxypyridin-2-yl)acetic acid: Similar structure but with the methoxy group at the 2-position.
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Contains a fluorine atom at the 2-position.
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Features two fluorine atoms at the 2-position.
Uniqueness
2-(5-Methoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and the acetic acid moiety contribute to its distinct properties compared to other similar compounds.
Biological Activity
2-(5-Methoxypyridin-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group attached to a pyridine ring, which significantly influences its chemical reactivity and biological activity. The presence of the acetic acid moiety contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.
The mechanism of action of this compound involves:
- Enzyme Interaction : The compound can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group and acetic acid play crucial roles in binding affinity and activity .
- Biochemical Pathways : It may influence various biochemical pathways, including those related to inflammation and cancer progression, although specific targets are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones comparable to standard antibiotics. For instance, it demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be approximately 27.1 µM and 74.2 µM, respectively, indicating moderate cytotoxicity .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 27.1 |
HepG2 | 74.2 |
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This mechanism is critical in reducing inflammation and could have implications for treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of the compound against clinical isolates of Staphylococcus aureus. Results showed an inhibition zone diameter of up to 30 mm, demonstrating its potential as an effective antimicrobial agent .
- Anticancer Research : In a comparative study, this compound was tested alongside established chemotherapeutics on various cancer cell lines. It exhibited promising results, particularly against MDA-MB-231 cells, where it outperformed some conventional treatments in terms of cytotoxicity .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-6(3-8(10)11)4-9-5-7/h2,4-5H,3H2,1H3,(H,10,11) |
InChI Key |
CATHWLAMDAUIGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CC(=O)O |
Origin of Product |
United States |
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